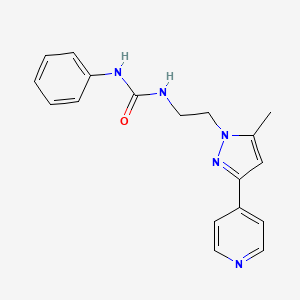
1-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The pyrazole and pyridine rings might make it more reactive towards certain reagents or under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and pyridine rings might affect its solubility, melting point, and other properties .Scientific Research Applications
Cytotoxicity and Anticancer Activity The compound and its derivatives have shown promising results in the field of cancer research. Studies have found that certain pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, such as HeLa (human cervix), NCI-H460 (human lung), PC-3 (human prostate), and NIH-3T3 (mouse embryo fibroblasts) cells. Compounds like analog 5d and 6g were highlighted for their superior cytotoxicity, indicating potential as anticancer agents. The mechanism of action includes the inhibition of topoisomerase IIα, a crucial enzyme involved in DNA replication and cell cycle regulation. Molecular docking studies further support these findings by showing the plausible binding modes of these compounds to the enzyme's active site (Alam et al., 2016), (Alam et al., 2018).
Antimicrobial Activity Pyrimidine derivatives, including specific pyrazole-related structures, have been synthesized and evaluated for their antimicrobial properties. The Biginelli reaction was a notable method used in the synthesis of these compounds, which were then characterized by various spectroscopic techniques. This research suggests the potential of these compounds in treating microbial infections (Rathod & Solanki, 2018).
Synthesis and Characterization Various studies have focused on the synthesis and structural characterization of pyrazole derivatives. Techniques like IR, 1H NMR, mass spectroscopy, and X-ray diffraction have been employed to elucidate the structure of these compounds, providing a foundation for understanding their chemical properties and potential applications in various fields, including medicine and materials science (Maqbool et al., 2013).
Antiviral Activity The compound and its related structures have been evaluated for their antiviral activities. For instance, certain derivatives have shown effectiveness against viruses like Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). These findings highlight the potential of pyrazole derivatives in antiviral drug development (Bernardino et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-13-17(15-7-9-19-10-8-15)22-23(14)12-11-20-18(24)21-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYFDPPRTOQIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B2818761.png)
![(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2818763.png)


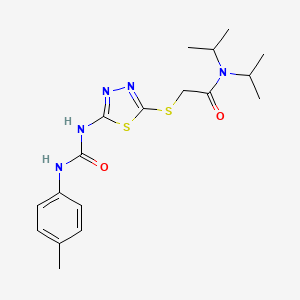
![8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2818767.png)
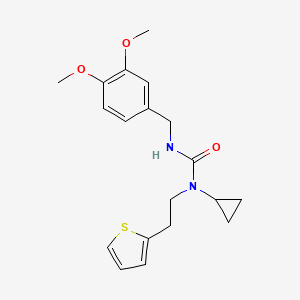
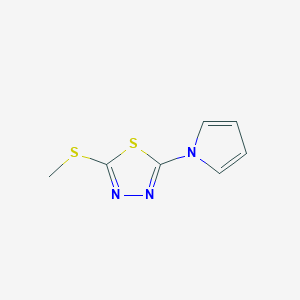
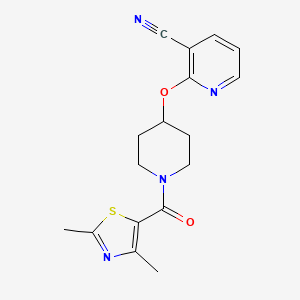
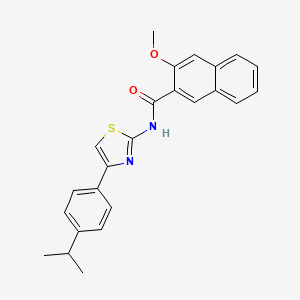
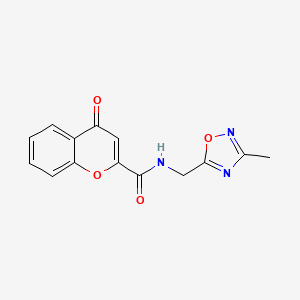
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2818780.png)
![[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid](/img/structure/B2818782.png)
![N-(3-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2818783.png)